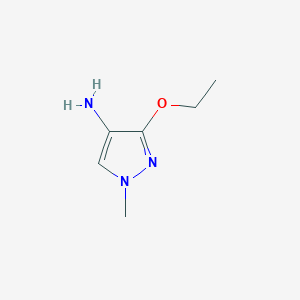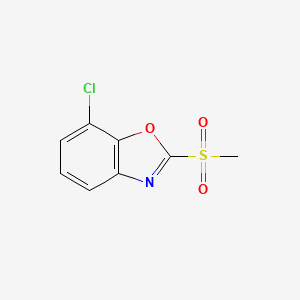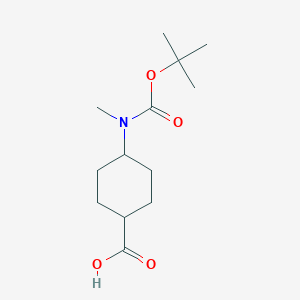
NOSH-aspirin
Übersicht
Beschreibung
NOSH-aspirin is a novel hybrid compound that combines the properties of acetylsalicylic acid with nitric oxide and hydrogen sulfide-releasing moieties. This innovative compound was developed to enhance the therapeutic effects of acetylsalicylic acid while minimizing its gastrointestinal side effects. This compound has shown significant potential in anti-inflammatory and anticancer applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NOSH-aspirin involves the covalent linkage of nitric oxide and hydrogen sulfide-releasing moieties to acetylsalicylic acid. The general procedure for the preparation of NOSH-1 (one of the this compound variants) is as follows :
Preparation of 2-[[4-nitroxy) butanoyl] oxy] benzoic acid: This intermediate is synthesized by reacting 2-formylphenyl (4-(nitrooxy) butyl) succinate with appropriate reagents under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The reaction mixture is stirred overnight.
Purification: The crude product is purified by column chromatography to obtain pure NOSH-1 as an orange solid with a yield of 78%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing automated purification techniques to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
NOSH-aspirin undergoes various chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation reactions.
Reduction: The hydrogen sulfide-releasing moiety can participate in reduction reactions.
Substitution: The acetylsalicylic acid core can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitric oxide-releasing moiety may produce nitrogen dioxide, while reduction of the hydrogen sulfide-releasing moiety may yield hydrogen sulfide gas.
Wissenschaftliche Forschungsanwendungen
NOSH-aspirin has a wide range of scientific research applications, including :
Chemistry: Used as a model compound to study the release mechanisms of nitric oxide and hydrogen sulfide.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Wirkmechanismus
NOSH-aspirin exerts its effects through multiple mechanisms :
Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer: Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Cardiovascular: Releases nitric oxide, which relaxes blood vessels and improves blood flow, and hydrogen sulfide, which has cardioprotective effects.
Vergleich Mit ähnlichen Verbindungen
NOSH-aspirin is unique due to its dual release of nitric oxide and hydrogen sulfide. Similar compounds include :
NO-aspirin: Releases only nitric oxide and has been developed to reduce gastrointestinal side effects of traditional aspirin.
H2S-aspirin: Releases only hydrogen sulfide and has shown anti-inflammatory properties without causing gastric damage.
This compound combines the benefits of both NO-aspirin and H2S-aspirin, making it a more potent and versatile therapeutic agent.
Eigenschaften
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO7S3/c22-18(6-3-11-26-21(24)25)28-16-5-2-1-4-15(16)20(23)27-14-9-7-13(8-10-14)17-12-19(29)31-30-17/h1-2,4-5,7-10,12H,3,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNXFMUAHDZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)OC(=O)CCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123291 | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357362-67-4 | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357362-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B3235875.png)
![7-chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B3235884.png)






![Tert-butyl 5-(hydroxymethyl)-7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B3235936.png)




